Bosutinib methanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

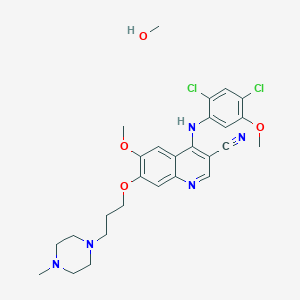

2D Structure

3D Structure of Parent

Properties

CAS No. |

918639-10-8 |

|---|---|

Molecular Formula |

C27H33Cl2N5O4 |

Molecular Weight |

562.5 g/mol |

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;methanol |

InChI |

InChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3 |

InChI Key |

KBLGKECLADKUHT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO |

Origin of Product |

United States |

Foundational & Exploratory

Bosutinib Methanoate in Chronic Myeloid Leukemia: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib methanoate is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that has become a significant therapeutic agent in the management of Chronic Myeloid Leukemia (CML).[1][2] This technical guide provides an in-depth overview of the molecular mechanism of action of bosutinib, focusing on its dual inhibition of the BCR-ABL fusion protein and Src family kinases. The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual Src/Abl Kinase Inhibition

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[3] This gene encodes a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of myeloid cells.[3][4]

Bosutinib exerts its antileukemic effects by acting as a dual inhibitor of both the BCR-ABL kinase and Src family kinases (including Src, Lyn, and Hck).[1][5][6] It binds to the ATP-binding site of these kinases, thereby blocking their phosphotransferase activity and inhibiting the downstream signaling pathways that are crucial for CML cell proliferation and survival.[5]

Inhibition of BCR-ABL Kinase

Bosutinib is a potent inhibitor of the wild-type BCR-ABL kinase.[7] Furthermore, it demonstrates significant activity against a majority of imatinib-resistant BCR-ABL mutations.[5][6] This makes it a valuable treatment option for patients who have developed resistance to first-generation TKIs.[5] However, it is important to note that bosutinib is not effective against the T315I and V299L mutations.[5][6] The T315I "gatekeeper" mutation, in particular, confers resistance to most ATP-competitive TKIs.

Inhibition of Src Family Kinases

In addition to its effects on BCR-ABL, bosutinib's inhibition of Src family kinases is a key aspect of its mechanism of action.[5][8] Src kinases are involved in various cellular processes, including cell growth, differentiation, and migration.[5] In the context of CML, Src kinases, particularly Lyn and Hck, have been shown to be activated by and interact with the BCR-ABL protein, contributing to the malignant phenotype.[5] By inhibiting these kinases, bosutinib provides a more comprehensive blockade of the oncogenic signaling network in CML cells.[8]

Data Presentation

In Vitro Inhibitory Activity of Bosutinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of bosutinib against various BCR-ABL kinase domain mutations, providing a quantitative measure of its potency.

| BCR-ABL Mutation | Bosutinib IC50 (nM) |

| Wild-type | 1.2 |

| G250E | 15 |

| E255K | 20 |

| Y253F | 30 |

| F317L | 11 |

| M351T | 8 |

| F359V | 12 |

| T315I | >2000 |

| V299L | >2000 |

Data compiled from multiple preclinical studies.

Clinical Efficacy of Bosutinib in CML

The efficacy of bosutinib has been demonstrated in several key clinical trials. The following tables summarize the major molecular response (MMR) and complete cytogenetic response (CCyR) rates from these trials.

Table 2: Efficacy in Newly Diagnosed Chronic Phase CML (BFORE Trial) [5]

| Endpoint (at 12 months) | Bosutinib (400 mg once daily) | Imatinib (400 mg once daily) |

| Major Molecular Response (MMR) | 47.2% | 36.9% |

| Complete Cytogenetic Response (CCyR) | 77.2% | 66.4% |

Table 3: Efficacy in Previously Treated Chronic Phase CML (Phase 1/2 Study) [9]

| Endpoint | Patients Resistant or Intolerant to Imatinib |

| Major Cytogenetic Response (MCyR) | 58% |

| Complete Cytogenetic Response (CCyR) | 46% |

Clinical Safety Profile of Bosutinib

The safety profile of bosutinib is an important consideration in its clinical use. The following table outlines the most common adverse events observed in clinical trials.

Table 4: Common Adverse Events (All Grades) with Bosutinib in the BFORE Trial [5]

| Adverse Event | Percentage of Patients |

| Diarrhea | 70.1% |

| Nausea | 35.1% |

| Thrombocytopenia | 35.1% |

| Increased ALT | 30.6% |

| Increased AST | 22.8% |

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of bosutinib against a target kinase in a cell-free system.

Materials:

-

Recombinant active kinase (e.g., Abl, Src)

-

Kinase-specific peptide substrate

-

Bosutinib (dissolved in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radiolabeled assays)

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a serial dilution of bosutinib in DMSO.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the bosutinib dilutions to the appropriate wells. Include a DMSO-only control.

-

Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Add the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radiolabeled assays, detect substrate phosphorylation using a specific antibody and a suitable detection method (e.g., ELISA, fluorescence).

-

Calculate the percentage of kinase inhibition for each bosutinib concentration and determine the IC50 value.

MTT Assay for Cell Viability

This protocol is used to assess the effect of bosutinib on the viability of CML cell lines (e.g., K562).

Materials:

-

CML cell line (e.g., K562)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bosutinib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the CML cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight.

-

Treat the cells with various concentrations of bosutinib. Include a DMSO-only control.

-

Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10][11]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of bosutinib on the cell cycle distribution of CML cells.[12]

Materials:

-

CML cell line (e.g., K562)

-

Bosutinib (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat CML cells with the desired concentration of bosutinib for a specific time period.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Mandatory Visualizations

Caption: BCR-ABL signaling pathways inhibited by bosutinib in CML.

Caption: Src kinase signaling pathways inhibited by bosutinib.

Caption: Experimental workflow for evaluating bosutinib's mechanism.

Conclusion

This compound is a highly effective TKI for the treatment of CML, with a well-defined mechanism of action centered on the dual inhibition of BCR-ABL and Src family kinases. Its ability to overcome resistance to earlier-generation TKIs, coupled with a manageable safety profile, makes it a valuable component of the CML therapeutic landscape. A thorough understanding of its molecular interactions and the downstream signaling pathways it modulates is crucial for optimizing its clinical use and for the development of future targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working in the field of CML.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. oncotarget.com [oncotarget.com]

- 11. youtube.com [youtube.com]

- 12. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

A Technical Guide to Bosutinib Methanoate Src-Abl Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the inhibitory activity of bosutinib methanoate against Src and Abl kinases. This document details experimental protocols, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Bosutinib and its Targets: Src and Abl Kinases

Bosutinib is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these enzymes and preventing the transfer of phosphate from ATP to their respective substrates.[3] This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, migration, and adhesion.

The primary therapeutic application of bosutinib is in the treatment of chronic myeloid leukemia (CML), where it targets the constitutively active Bcr-Abl fusion protein.[1][2] This oncoprotein, a hallmark of CML, drives the malignant transformation of hematopoietic cells. Bosutinib has demonstrated efficacy against various imatinib-resistant forms of Bcr-Abl, with the notable exceptions of the T315I and V299L mutations.[2]

Beyond its role in CML, the inhibition of Src family kinases (SFKs) by bosutinib makes it a subject of investigation for other malignancies where Src signaling is dysregulated.[3]

Quantitative Data: Bosutinib Kinase Inhibition Profile

The inhibitory potency of bosutinib is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for bosutinib against its primary targets, Src and Abl, in cell-free enzymatic assays.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Src | 1.2 | Cell-free enzymatic assay | [1] |

| Abl | 1.0 | Cell-free enzymatic assay | [4] |

| c-Abl | ~1 (enzyme), 85 (lysate) | Enzymatic and Lysate Assays | [3] |

| Bcr-Abl | Potent Inhibition | Cellular Assays | [1] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Signaling Pathways

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, migration, and survival. Its activation by various upstream signals, such as growth factor receptors and integrins, initiates a cascade of downstream signaling events.

Caption: Src Signaling Pathway and Inhibition by Bosutinib.

Abl Kinase Signaling Pathway

c-Abl is a non-receptor tyrosine kinase involved in processes such as cell cycle regulation, DNA damage response, and cytoskeletal remodeling. In CML, the fusion of the BCR gene to the ABL1 gene results in the Bcr-Abl oncoprotein, which exhibits constitutive kinase activity, leading to uncontrolled cell proliferation and survival.

Caption: Bcr-Abl Signaling Pathway and Inhibition by Bosutinib.

Experimental Protocols for Kinase Inhibition Assays

A variety of assay formats can be employed to measure the inhibitory activity of bosutinib against Src and Abl kinases. These can be broadly categorized into biochemical (cell-free) and cell-based assays.

Biochemical (Cell-Free) Kinase Inhibition Assay

These assays utilize purified recombinant kinase domains, a specific substrate, and ATP to measure the enzymatic activity in a controlled in vitro environment.

4.1.1. Principle

The fundamental principle involves incubating the kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor (bosutinib). The extent of substrate phosphorylation is then quantified, which is inversely proportional to the inhibitor's potency.

4.1.2. Generic Protocol (Luminescence-Based - ADP-Glo™ Assay)

This protocol is adapted from commercially available kits and provides a non-radioactive, high-throughput method for measuring kinase activity.

Materials:

-

Purified recombinant Src or Abl kinase

-

Kinase-specific substrate peptide (e.g., ABLtide for Abl)

-

ATP

-

This compound (serially diluted)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96- or 384-well white assay plates

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of bosutinib in the kinase reaction buffer.

-

Kinase Reaction:

-

Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

-

Add 2.5 µL of serially diluted bosutinib or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the bosutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: General Workflow for a Luminescence-Based Kinase Inhibition Assay.

Cell-Based Kinase Inhibition Assay

Cell-based assays measure the inhibitory effect of bosutinib on the kinase activity within a cellular context, providing insights into its efficacy in a more physiologically relevant system.

4.2.1. Principle

This type of assay typically involves treating cells that express the target kinase (e.g., K562 cells for Bcr-Abl) with bosutinib and then measuring the phosphorylation of a downstream substrate.

4.2.2. Generic Protocol (Western Blotting)

Materials:

-

Cell line expressing the target kinase (e.g., K562 for Bcr-Abl, or cells overexpressing Src)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-CrkL for Bcr-Abl activity, anti-phospho-Src, and total protein controls)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density and allow them to adhere or grow to a desired confluency.

-

Treat the cells with various concentrations of bosutinib or vehicle control for a specified period (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated protein and normalize to a total protein or loading control.

-

Plot the normalized phosphorylation levels against the bosutinib concentration to determine the cellular IC50.

-

Caption: Logical Flow of Bosutinib's Action in a Cellular Kinase Assay.

Conclusion

The assessment of bosutinib's inhibitory activity against Src and Abl kinases is fundamental to understanding its mechanism of action and its therapeutic potential. This guide has provided a framework for conducting these assays, from the underlying principles to detailed experimental protocols. The choice of assay will depend on the specific research question, with biochemical assays being ideal for determining direct enzyme inhibition and cell-based assays providing a more physiologically relevant measure of the compound's efficacy. The consistent low nanomolar IC50 values for bosutinib underscore its high potency as a dual Src/Abl inhibitor.

References

- 1. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

The Impact of Bosutinib Methanoate on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosutinib, a potent dual inhibitor of BCR-ABL and Src family kinases, has emerged as a critical therapeutic agent in the management of chronic myeloid leukemia (CML), particularly in cases demonstrating resistance or intolerance to other tyrosine kinase inhibitors.[1][2] Its mechanism of action extends beyond these primary targets, influencing a complex network of downstream signaling pathways that govern cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the signaling cascades affected by bosutinib, supported by quantitative data, detailed experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Bosutinib is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1] It functions as an ATP-competitive inhibitor, targeting the active conformation of the ABL kinase domain.[1] This dual inhibitory action against both the BCR-ABL fusion protein, the hallmark of CML, and the Src family of kinases (including Src, Lyn, and Hck) underpins its potent anti-leukemic activity.[1][2] Furthermore, bosutinib has demonstrated efficacy against a majority of imatinib-resistant BCR-ABL mutations, with the notable exceptions of T315I and V299L.[3] Beyond its primary targets, bosutinib also exhibits inhibitory effects on other kinases, including members of the EGFR, EphB2, Tec, and c-Kit families, as well as the receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF).[4] This broader kinase profile contributes to its complex biological effects and potential therapeutic applications in other malignancies.

Core Mechanism of Action

Bosutinib's primary therapeutic effect stems from its inhibition of the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives the malignant phenotype in CML by activating a multitude of downstream signaling pathways that promote uncontrolled cell growth and inhibit apoptosis. By binding to the ATP-binding site of the ABL kinase domain, bosutinib blocks its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[2]

Simultaneously, bosutinib's inhibition of Src family kinases further disrupts oncogenic signaling. Src kinases are involved in various cellular processes, including cell growth, differentiation, and migration, and their activation can contribute to CML progression.[5] The dual inhibition of both BCR-ABL and Src kinases by bosutinib provides a more comprehensive blockade of aberrant signaling in CML cells.

Affected Downstream Signaling Pathways

Bosutinib's inhibition of its primary and secondary kinase targets leads to the modulation of several critical downstream signaling pathways. The most significantly affected cascades include the MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In CML, the BCR-ABL oncoprotein constitutively activates the Ras/Raf/MEK/ERK signaling axis. Bosutinib treatment has been shown to significantly decrease the phosphorylation of key components of this pathway, including ERK.[1] This inhibition leads to a reduction in pro-proliferative signals.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that promotes cell growth, survival, and metabolism. BCR-ABL can activate this pathway, leading to increased cell proliferation and resistance to apoptosis. Bosutinib has been demonstrated to effectively block the phosphorylation of downstream effectors in this pathway, such as the ribosomal protein S6 (a substrate of S6 kinase, which is downstream of mTOR).[1][6] This disruption of the PI3K/AKT/mTOR axis contributes to the anti-proliferative and pro-apoptotic effects of bosutinib.

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway plays a vital role in cytokine signaling and is implicated in the pathogenesis of various cancers, including CML. BCR-ABL can activate the JAK/STAT pathway, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in cell survival and proliferation. Treatment with bosutinib leads to a decrease in the phosphorylation of STAT3, indicating an inhibition of this signaling cascade.[1][6]

Quantitative Data

The following tables summarize the inhibitory activity of bosutinib against various kinases and its effects on cell viability.

Table 1: Bosutinib IC50 Values for Key Kinases

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Abl | 1 | Cell-free | [7] |

| Src | 1.2 | Cell-free | [7] |

| BCR-ABL (Wild-Type) | <20 | Cellular | [8] |

| LYN | 1.1 | Cell-free | [9] |

| HCK | 3.7 | Cell-free | [9] |

| EGFR | 42 | Cell-free | [4] |

| EphB2 | 33 | Cell-free | [4] |

| c-Kit | 125 | Cell-free | [9] |

| PDGFRβ | 100 | Cell-free | [9] |

Table 2: Bosutinib IC50 Values Against Imatinib-Resistant BCR-ABL Mutants

| BCR-ABL Mutant | IC50 (nM) | Reference |

| G250E | 31 | [10] |

| Q252H | 20 | [10] |

| Y253F | 22 | [10] |

| E255K | 25 | [10] |

| M351T | 15 | [10] |

| F359V | 29 | [10] |

| T315I | >2000 | [8] |

| V299L | >2000 | [8] |

Table 3: Cellular Effects of Bosutinib

| Cell Line | Effect | IC50 (µM) | Assay | Reference |

| K562 (CML) | Inhibition of proliferation | 0.02 | MTT Assay | [1] |

| KU812 (CML) | Inhibition of proliferation | 0.005 | MTT Assay | [1] |

| MEG-01 (CML) | Inhibition of proliferation | 0.02 | MTT Assay | [1] |

| IMR-32 (Neuroblastoma) | Inhibition of proliferation | 0.64 | CCK-8 Assay | [1] |

| K562 (CML) | Induction of Apoptosis | 0.25 (at 48h) | Flow Cytometry | [11] |

| K562 (CML) | G1 Cell Cycle Arrest | 0.25 (at 48h) | Flow Cytometry | [11] |

Experimental Protocols

Kinase Inhibition Assay (Generic ELISA-based)

-

Plate Coating: Coat a 96-well microplate with a substrate peptide specific for the kinase of interest (e.g., a biotinylated peptide for Abl kinase). Incubate for 1.5 hours at room temperature.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween 20).

-

Kinase Reaction: Prepare a reaction mixture containing the kinase, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), and varying concentrations of bosutinib.

-

Initiation: Start the reaction by adding ATP to a final concentration of 100 µM. Incubate for 1 hour at 30°C.

-

Stopping the Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Detection: Add a europium-labeled anti-phosphotyrosine antibody and incubate for 1 hour.

-

Washing: Wash the plate as described in step 2.

-

Signal Development: Add an enhancement solution and measure the time-resolved fluorescence.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the bosutinib concentration.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of bosutinib (e.g., 50-500 nM) for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: Treat cells with bosutinib at the desired concentrations and time points. Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-phospho-STAT3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane as described in step 8.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level.

Visualizing the Impact: Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by bosutinib and its points of inhibition.

Caption: Overview of signaling pathways inhibited by Bosutinib.

Caption: Standard experimental workflow for Western blotting.

Conclusion

Bosutinib methanoate exerts its potent anti-leukemic effects through the dual inhibition of BCR-ABL and Src family kinases, leading to the profound suppression of key downstream signaling pathways, including the MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT cascades. This comprehensive blockade of oncogenic signaling results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in malignant cells. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of bosutinib. A thorough comprehension of its molecular interactions and effects on cellular signaling is paramount for optimizing its clinical use and exploring novel therapeutic strategies.

References

- 1. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Bosutinib: A Deep Dive into its Crystal Structure and Binding Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and binding characteristics of bosutinib, a potent dual inhibitor of Src and Abl kinases. While specific crystallographic data for bosutinib methanoate is not publicly available, this document details the crystal structure of bosutinib in its biologically relevant complex with the Abl kinase domain. Furthermore, it presents a thorough examination of its binding affinity, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Crystalline Structure of Bosutinib in Complex with Abl Kinase

While the crystal structure of the specific salt form, this compound, is not publicly available, the structure of bosutinib bound to its primary target, the Abl tyrosine kinase domain, has been resolved to 2.4 Å.[1] This co-crystal structure provides critical insights into the molecular interactions that underpin its inhibitory activity.

The crystallographic data for bosutinib in complex with the Abl kinase domain (PDB ID: 3UE4) is summarized below.[2]

| Data Collection and Refinement Statistics | Abl:bosutinib |

| Data Collection | |

| X-ray source | Stanford Synchrotron Radiation Lightsource |

| Wavelength (Å) | 0.97946 |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=56.9, b=113.8, c=127.6 |

| Resolution (Å) | 63-2.4 |

| Rsym | 0.112 (0.552) |

| I/σ(I) | 13.5 (3.1) |

| Completeness (%) | 99.9 (100) |

| Redundancy | 4.9 (4.9) |

| Refinement | |

| Resolution (Å) | 63-2.4 |

| No. of reflections | 36243 |

| Rwork/Rfree | 0.188/0.249 |

| No. of atoms | |

| Protein | 4252 |

| Ligand | 76 |

| Water | 260 |

| B-factors (Ų) | |

| Protein | 52.6 |

| Ligand | 50.1 |

| Water | 49.3 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.010 |

| Bond angles (°) | 1.13 |

Values in parentheses are for the highest-resolution shell.

Binding Affinity and Analysis

Bosutinib exhibits high binding affinity to its target kinases. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for bosutinib against key targets.

Table 1: Dissociation Constants (Kd) of Bosutinib

| Target Kinase | Kd (nM) | Method |

| Abl | < 5 | Fluorescence Binding Assay |

| Src | < 5 | Fluorescence Binding Assay |

| Src (T338I mutant) | 25 ± 2 | Fluorescence Binding Assay |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Bosutinib

| Target/Cell Line | IC50 (nM) |

| Src (cell-free assay) | 1.2[3] |

| Src-dependent cell proliferation | 100[3] |

| IMR-32 (Neuroblastoma cell line) | 640[3] |

| SK-N-AS (Neuroblastoma cell line) | 11260[3] |

Experimental Protocols

X-ray Crystallography of Abl-Bosutinib Complex

The determination of the co-crystal structure of bosutinib with the Abl kinase domain involved the following key steps, as described in the literature.[4][5][6][7][8][9]

-

Protein Expression and Purification: The human Abl kinase domain (residues 229-512) was expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified Abl kinase domain was co-crystallized with bosutinib. Crystals were grown using the hanging drop vapor diffusion method at 4°C. The reservoir solution contained 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 8000.

-

Data Collection: Crystals were cryo-protected using the reservoir solution supplemented with 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined Abl kinase structure. The model was then refined using iterative cycles of manual model building and computational refinement.

Fluorescence-Based Binding Assay

The binding affinity of bosutinib to Abl and Src kinases was quantified using a fluorescence-based assay.[4][10] This method leverages the change in the intrinsic fluorescence of bosutinib upon binding to the kinase.

-

Assay Preparation: A solution of the kinase domain (Abl or Src) at a concentration of 5 nM was prepared in a buffer containing 20 mM Tris-HCl pH 8.0.

-

Titration: Varying concentrations of bosutinib were added to the kinase solution.

-

Fluorescence Measurement: The fluorescence emission was monitored at 480 nm with an excitation wavelength of either 280 nm or 350 nm. A significant increase in fluorescence intensity at 480 nm is observed upon binding.[4]

-

Data Analysis: For tighter binding interactions where the Kd could not be directly determined from a standard binding curve, a competition assay with a weaker binding ligand or analysis of the initial fluorescence increase was used. For weaker interactions, the fluorescence intensity was plotted against the bosutinib concentration, and the data was fit to a single-site binding model to determine the equilibrium dissociation constant (Kd).[10]

Mandatory Visualizations

Bosutinib Signaling Pathway

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.

Experimental Workflow for Protein-Ligand Crystallography

Caption: Workflow for determining the co-crystal structure of a protein with a ligand.

Logical Flow for Binding Affinity Analysis

Caption: Workflow for determining the binding affinity (Kd) using a fluorescence-based assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rcsb.org [rcsb.org]

- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 9. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Target Protein Binding Affinity of Bosutinib Methanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases, is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML).[1] Its methanoate salt form enhances its solubility and bioavailability. Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of these kinases, thereby inhibiting their catalytic activity and downstream signaling pathways crucial for cell proliferation and survival.[1][2] This technical guide provides a comprehensive overview of the target protein binding affinity of Bosutinib methanoate, including quantitative binding data, a summary of affected signaling pathways, and detailed experimental protocols for key binding assays.

Target Protein Binding Affinity of this compound

Bosutinib exhibits high affinity for a range of tyrosine kinases, with particularly potent inhibition of the Src family kinases and Abl kinase. The binding affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the equilibrium dissociation constant (Kd).

Quantitative Binding Data

The following tables summarize the in vitro binding affinity of Bosutinib for its primary targets and other relevant kinases.

Table 1: Dissociation Constants (Kd) for Primary Targets

| Target Kinase | Dissociation Constant (Kd) | Assay Method | Reference |

| Src | ~200 pM | Fluorescence Binding Assay | [3] |

| Abl | ~200 pM | Fluorescence Binding Assay | [3] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) for Various Kinases

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Src | 1.2 | Cell-free assay | [2] |

| Abl | 1.0 | Cell-free assay | [2] |

| Lyn | <10 | Not Specified | |

| Hck | <10 | Not Specified | |

| Tec family kinases | Not Specified | Kinase Panel | [4] |

| STE20 kinases | Not Specified | Kinase Panel | [4] |

| CAMK2G | Not Specified | Kinase Panel | [4] |

Table 3: Cellular IC50 Values for Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | 0.64 | [2] |

| NGP | Neuroblastoma | Not Specified | [2] |

| NB-19 | Neuroblastoma | Not Specified | [2] |

| CHLA-255 | Neuroblastoma | Not Specified | [2] |

| SH-SY5Y | Neuroblastoma | Not Specified | [2] |

| SK-N-AS | Neuroblastoma | 11.26 | [2] |

Signaling Pathways Affected by Bosutinib

Bosutinib's inhibition of Src and Abl kinases leads to the modulation of several downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary pathways affected include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: This pathway plays a key role in cell proliferation, differentiation, and survival.

-

JAK/STAT3 Pathway: This pathway is involved in cell growth, differentiation, and immune responses.

By inhibiting Src and Abl, Bosutinib effectively downregulates the phosphorylation and activation of key components within these pathways, leading to its anti-tumor effects.[2]

Caption: Bosutinib inhibits Src and Abl, blocking downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the binding affinity of Bosutinib.

Fluorescence Binding Assay

This protocol is adapted from the methodology described by Levinson & Boxer (2012) for determining the equilibrium dissociation constant (Kd) of Bosutinib for Src and Abl kinases.[3]

Objective: To quantify the binding affinity of Bosutinib to its target kinases using the intrinsic fluorescence of the inhibitor.

Materials:

-

Purified Src or Abl kinase domain

-

This compound

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0

-

Fluorimeter

Procedure:

-

Prepare a 5 nM solution of the kinase domain (Src or Abl) in the assay buffer.

-

Prepare a series of dilutions of Bosutinib in the assay buffer. The final concentrations should span a range appropriate for the expected Kd (e.g., from picomolar to nanomolar).

-

Mix the 5 nM kinase solution with the different concentrations of Bosutinib.

-

Incubate the mixtures at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence emission at 480 nm with an excitation wavelength of 280 nm or 350 nm. Bosutinib's fluorescence increases significantly upon binding to the kinases.[3]

-

Plot the fluorescence intensity as a function of the Bosutinib concentration.

-

Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kd). For tight binding interactions, a numerical fitting procedure that accounts for ligand depletion should be used.[3]

Caption: Workflow for determining Bosutinib's Kd using a fluorescence assay.

Surface Plasmon Resonance (SPR)

While specific, detailed protocols for Bosutinib SPR assays were not available in the public domain at the time of this review, this section provides a general overview of the methodology.

Objective: To determine the kinetics (kon and koff) and affinity (Kd) of Bosutinib binding to a target kinase.

General Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (Bosutinib) to an immobilized ligand (kinase).

Generalized Workflow:

-

Immobilization: The target kinase is covalently attached to the surface of a sensor chip.

-

Binding: A solution of Bosutinib is flowed over the chip surface, and the association is monitored in real-time.

-

Dissociation: The Bosutinib solution is replaced with buffer, and the dissociation of the inhibitor from the kinase is monitored.

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Caption: Generalized workflow for an SPR binding kinetics experiment.

Isothermal Titration Calorimetry (ITC)

Similar to SPR, specific and detailed ITC protocols for Bosutinib were not publicly available. This section provides a general overview.

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) of Bosutinib binding to a target kinase.

General Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (Bosutinib) to a macromolecule (kinase).

Generalized Workflow:

-

Sample Preparation: The kinase solution is placed in the sample cell, and the Bosutinib solution is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of the Bosutinib solution are injected into the kinase solution, and the resulting heat change is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Caption: Generalized workflow for an ITC binding thermodynamics experiment.

Conclusion

References

- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergism between bosutinib (SKI-606) and the Chk1 inhibitor (PF-00477736) in highly imatinib-resistant BCR/ABL+ leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

The Effect of Bosutinib on BCR-ABL Fusion Protein Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of bosutinib, a dual Src/Abl tyrosine kinase inhibitor, on the BCR-ABL fusion protein, with a particular focus on its efficacy against various mutations that confer resistance to other tyrosine kinase inhibitors (TKIs). This document details the mechanism of action of bosutinib, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing its efficacy, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Bosutinib and the BCR-ABL Fusion Protein

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is the primary pathogenic driver of CML.

Bosutinib (SKI-606) is a second-generation TKI that functions as a potent, dual inhibitor of both the Src and Abl kinase families.[1] Its mechanism of action involves competing with ATP for the binding site on the ABL kinase domain, thereby inhibiting the autophosphorylation and activation of BCR-ABL and its downstream signaling pathways. A key advantage of bosutinib is its demonstrated activity against a majority of imatinib-resistant BCR-ABL mutations.

Quantitative Efficacy of Bosutinib Against BCR-ABL Mutations

The efficacy of bosutinib against various BCR-ABL mutations has been extensively studied using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values of bosutinib against wild-type and 18 imatinib-resistant BCR-ABL mutations, as determined by Redaelli et al. (2009).

| Mutation | Location within ABL Kinase Domain | Bosutinib IC50 (nM) | Fold Increase vs. WT |

| Wild Type | - | 20 | 1.0 |

| G250E | P-loop | 86.2 | 4.31 |

| Q252H | P-loop | 16.2 | 0.81 |

| Y253F | P-loop | 19.2 | 0.96 |

| E255K | P-loop | 189.4 | 9.47 |

| E255V | P-loop | 110.6 | 5.53 |

| V299L | Gatekeeper region vicinity | 522 | 26.10 |

| T315I | Gatekeeper residue | 908.4 | 45.42 |

| F317L | Near T315 | 48.4 | 2.42 |

| M351T | Catalytic domain | 14 | 0.70 |

| E355G | Catalytic domain | 12 | 0.60 |

| F359V | Catalytic domain | 18.6 | 0.93 |

| H396R | Activation loop | 16.2 | 0.81 |

| H396P | Activation loop | 8.6 | 0.43 |

| L248V | P-loop | 59.4 | 2.97 |

| D276G | Catalytic domain | 12 | 0.60 |

| E279K | Catalytic domain | 19 | 0.95 |

| L384M | Activation loop | 9.4 | 0.47 |

| F486S | C-terminal lobe | 46.2 | 2.31 |

Data sourced from Redaelli S, et al. J Clin Oncol. 2009;27(3):469-471.

Mechanism of Action and Signaling Pathways

Bosutinib exerts its therapeutic effect by inhibiting the constitutive kinase activity of the BCR-ABL fusion protein. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that lead to malignant cell proliferation, survival, and adhesion.

BCR-ABL Downstream Signaling

The constitutively active BCR-ABL kinase activates several key downstream signaling pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell growth.

By inhibiting BCR-ABL, bosutinib effectively dampens the activity of these critical oncogenic pathways.

Caption: BCR-ABL downstream signaling pathways and the inhibitory action of bosutinib.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of bosutinib against BCR-ABL mutations.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of bosutinib on the enzymatic activity of recombinant BCR-ABL kinase.

Materials:

-

Recombinant human ABL1 kinase domain (wild-type and mutants)

-

Bosutinib

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., Abltide)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of bosutinib in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant ABL kinase and substrate peptide in kinase assay buffer to the desired concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted bosutinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each bosutinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of bosutinib on the proliferation of cells that are dependent on BCR-ABL kinase activity for their survival and growth.

Materials:

-

Ba/F3 murine pro-B cells engineered to express human BCR-ABL (wild-type and various mutants)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

Bosutinib

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

96-well opaque-walled plates

-

Luminometer or spectrophotometer

Procedure:

-

Cell Culture: Culture the Ba/F3-BCR-ABL cell lines in RPMI-1640 medium supplemented with 10% FBS. These cells are IL-3 independent due to the expression of active BCR-ABL.

-

Cell Plating: Seed the cells into 96-well opaque-walled plates at a density of approximately 5,000 cells per well in 90 µL of culture medium.

-

Compound Addition: Prepare a serial dilution of bosutinib in culture medium. Add 10 µL of the diluted bosutinib or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment (using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each bosutinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the cell-based proliferation assay.

Conclusion

Bosutinib is a potent dual Src/Abl kinase inhibitor with significant activity against a wide range of imatinib-resistant BCR-ABL mutations. Its efficacy, as demonstrated by low nanomolar IC50 values against many of these mutants, makes it a valuable therapeutic option for patients with CML who have developed resistance to other TKIs. The methodologies outlined in this guide provide a framework for the continued investigation and development of targeted therapies for CML. The visualization of the BCR-ABL signaling pathway highlights the critical nodes that are effectively targeted by bosutinib, leading to the inhibition of leukemic cell growth and survival.

References

A Technical Guide to Preclinical In Vitro Studies of Bosutinib Methanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases, has emerged as a significant therapeutic agent in the management of certain malignancies.[1][2] This technical guide provides an in-depth overview of the preclinical in vitro studies of Bosutinib methanoate, focusing on its mechanism of action, inhibitory concentrations, effects on cellular signaling pathways, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Bosutinib is an ATP-competitive tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, the hallmark of chronic myelogenous leukemia (CML), and the Src family of kinases (including Src, Lyn, and Hck).[3][4] Its dual inhibitory activity allows it to be effective against not only wild-type Bcr-Abl but also a majority of imatinib-resistant Bcr-Abl mutations, with the notable exceptions of the T315I and V299L variants.[3][5][6] By binding to the kinase domain of Abl, Bosutinib blocks its autophosphorylation and the subsequent phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival.[6]

Quantitative Analysis of Kinase and Cell Line Inhibition

The potency of Bosutinib has been quantified against a panel of kinases and various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these in vitro studies are summarized in the tables below.

Table 1: Bosutinib IC50 Values for Kinases (Cell-Free Assays)

| Kinase Target | IC50 (nM) | Reference |

| Abl | 1 | [3] |

| Src | 1.2 | [3][4] |

| LCK | 1 | [3] |

| WEE1 | 54.8 ± 12 | [7] |

| CAMK2G | - | [8] |

Note: A comprehensive screening revealed that Bosutinib inhibits over 45 novel tyrosine and serine/threonine kinases.[8]

Table 2: Bosutinib IC50 Values for Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.02 | [3] |

| KU812 | Chronic Myelogenous Leukemia | 0.005 | [3] |

| MEG-01 | Chronic Myelogenous Leukemia | 0.02 | [3] |

| IMR-32 | Neuroblastoma | 0.64 | [4] |

| NGP | Neuroblastoma | - | [4] |

| NB-19 | Neuroblastoma | - | [4] |

| CHLA-255 | Neuroblastoma | - | [4] |

| SH-SY5Y | Neuroblastoma | - | [4] |

| SK-N-AS | Neuroblastoma | 11.26 | [4] |

Signaling Pathways Modulated by Bosutinib

In vitro studies have elucidated that Bosutinib's anti-neoplastic effects are mediated through the modulation of several key signaling pathways downstream of Src and Abl kinases. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, which are critical for cell growth, proliferation, and survival.[7][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the core experimental protocols used in the preclinical evaluation of Bosutinib.

Kinase Assays

Biochemical assays are employed to determine the direct inhibitory effect of Bosutinib on purified kinases.

Protocol for Abl Kinase Assay (DELFIA Format): [3]

-

Plate Preparation: Biotinylated peptide substrate (2 µM) is bound to streptavidin-coated microtiter plates.

-

Kinase Reaction: Purified Abl kinase is mixed with the reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 80 µM EGTA, 100 µM ATP, 0.5 mM Na3VO4) and varying concentrations of Bosutinib.

-

Incubation: The reaction mixture is incubated for 1 hour at 30°C.

-

Stopping the Reaction: The reaction is terminated by adding EDTA.

-

Detection: The level of substrate phosphorylation is quantified using a europium-labeled anti-phosphotyrosine antibody, and the signal is measured using a time-resolved fluorometer.

Cell Viability Assays (MTT Assay)

Cell-based assays are essential for determining the cytotoxic and anti-proliferative effects of Bosutinib on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.

Protocol for MTT Assay: [2][5][10][11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Bosutinib and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blotting

Western blotting is a key technique to investigate the effect of Bosutinib on the phosphorylation status of target kinases and downstream signaling proteins.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Src/Abl: An In-depth Technical Guide to the Molecular Targets of Bosutinib Methanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a second-generation tyrosine kinase inhibitor (TKI) established in the therapeutic landscape of chronic myeloid leukemia (CML).[1][2] Its clinical efficacy is primarily attributed to the inhibition of the constitutively active Bcr-Abl fusion protein and Src family kinases (SFKs). However, the therapeutic window and adverse effect profile of any kinase inhibitor are defined by its broader interactions with the human kinome. A comprehensive understanding of bosutinib's molecular targets beyond its primary intended targets is crucial for anticipating off-target toxicities, discovering novel therapeutic applications, and designing next-generation inhibitors with improved selectivity.

This technical guide provides a detailed overview of the known molecular targets of bosutinib methanoate beyond the Src/Abl kinases. It summarizes quantitative binding data, details the experimental protocols used for target identification, and visualizes the signaling pathways impacted by these off-target interactions.

Quantitative Analysis of Bosutinib's Kinase Selectivity

Bosutinib has been profiled against extensive panels of recombinant kinases to quantitatively assess its selectivity. The following table summarizes the inhibitory activity of bosutinib against a selection of key off-target kinases, primarily derived from large-scale in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Kinase Family | Target Kinase | IC50 (nM) |

| TEC Family | TEC | 3.1 |

| BTK | 6.1 | |

| BMX | 15 | |

| STE20 Family | STK24 (MST3) | 16 |

| STK3 (MST2) | 26 | |

| STK4 (MST1) | 30 | |

| Calcium/Calmodulin-Dependent | CAMK2G | 44 |

| Receptor Tyrosine Kinases | EPHA4 | 19 |

| EPHB2 | 24 | |

| TIE2/TEK | 31 | |

| Other Non-Receptor Tyrosine Kinases | TNK2 | 2.5 |

| FAK | 25 | |

| Serine/Threonine Kinases | CDK2 | Not specified, but activity noted |

This table is a compilation of data from multiple sources, with a primary reference being the extensive profiling by Remsing Rix et al., 2009.[1][3][4] Of note, bosutinib demonstrates minimal activity against KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which distinguishes its safety profile from other TKIs like dasatinib and may account for lower rates of certain adverse events such as fluid retention and hematologic toxicity.[1][3][5]

Key Off-Target Signaling Pathways

Bosutinib's interaction with kinases beyond Src/Abl can modulate several critical cellular signaling pathways. Understanding these interactions provides insight into its broader biological effects.

TEC Family Kinase Signaling

TEC family kinases, including TEC, BTK, and BMX, are crucial mediators of signal transduction downstream of antigen receptors in hematopoietic cells.[1][3] Their inhibition by bosutinib can impact B-cell activation and other immune responses.

STE20 Kinase-Mediated Apoptotic Pathway

The Sterile 20 (STE20) family of kinases, particularly the MST kinases (MST1/2/3), are core components of the Hippo signaling pathway and are also involved in regulating apoptosis.[3][4][6] Bosutinib's targeting of these kinases suggests a potential role in modulating programmed cell death.

CAMK2G and Calcium Signaling

Calcium/calmodulin-dependent protein kinase II gamma (CAMK2G) has been implicated in the proliferation of myeloid leukemia cells.[3][6] As the first kinase inhibitor identified to target CAMK2G, bosutinib's activity against this kinase may contribute to its anti-leukemic effects through a novel mechanism.[3]

Experimental Protocols for Target Identification

The characterization of bosutinib's kinome profile was achieved through a combination of sophisticated experimental techniques. The primary methodologies are chemical proteomics and in vitro kinase assays.

Chemical Proteomics Workflow

Chemical proteomics is a powerful technique to identify the direct binding targets of a drug within a complex biological sample, such as a cell lysate. This approach maintains kinases in their native conformation, providing a physiologically relevant context for drug binding.

Methodology:

-

Lysate Preparation: Whole-cell lysates are prepared from relevant cell lines (e.g., K562 CML cells) or primary patient cells under conditions that preserve native protein complexes and post-translational modifications.

-

Competitive Binding: The lysate is pre-incubated with varying concentrations of free bosutinib. This allows bosutinib to bind to its target kinases.

-

Affinity Capture: The mixture is then passed over an affinity matrix composed of broadly selective, immobilized kinase inhibitors (often referred to as "kinobeads"). Kinases that are not occupied by bosutinib will bind to the beads.

-

Enrichment and Elution: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted.

-

Mass Spectrometry: The eluted proteins are digested into peptides, which are subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: By comparing the amount of each kinase captured at different bosutinib concentrations, a dose-response curve can be generated, allowing for the determination of binding affinity and the identification of high-affinity targets.

In Vitro Kinase Assays

Complementary to proteomics, in vitro kinase assays directly measure the enzymatic activity of a large panel of purified, recombinant kinases in the presence of the inhibitor.

Methodology:

-

Assay Panel: A large number of purified, active recombinant kinases are arrayed, typically in microtiter plates.

-

Reaction Mixture: Each kinase is incubated with its specific substrate, ATP (often radiolabeled as [γ-33P]ATP), and a set concentration of bosutinib.

-

Kinase Reaction: The kinase reaction is allowed to proceed, resulting in the phosphorylation of the substrate.

-

Quantification: The amount of substrate phosphorylation is quantified. In the case of radiolabeled ATP, this is often done by capturing the phosphorylated substrate on a filter and measuring radioactivity.

-

Inhibition Calculation: The percentage of remaining kinase activity in the presence of bosutinib is calculated relative to a control reaction (without the drug). This allows for the determination of IC50 values for each kinase in the panel.

Conclusion and Implications

The molecular target profile of bosutinib extends beyond its primary targets of Src and Abl, encompassing a distinct set of serine/threonine and tyrosine kinases. Key off-target families include TEC, STE20, and CAMK2G. This specific off-target profile, notably the lack of potent KIT and PDGFR inhibition, likely contributes to its unique clinical safety and tolerability profile.

For drug development professionals, this detailed kinome map provides a rational basis for understanding observed clinical effects and for guiding the development of future TKIs with tailored selectivity. For researchers, the inhibition of novel targets like CAMK2G opens new avenues for investigating the underlying biology of CML and exploring bosutinib's potential in other therapeutic contexts. The continued application of advanced proteomic and enzymatic profiling techniques will be essential for refining our understanding of kinase inhibitor action and advancing the paradigm of targeted cancer therapy.

References

- 1. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols: Bosutinib Methanoate Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases.[1][2][3] It is primarily used in the treatment of chronic myelogenous leukemia (CML) where it targets the Bcr-Abl fusion protein.[2][4] Bosutinib has also demonstrated efficacy in inhibiting cell proliferation in various other cancer cell lines, including neuroblastoma.[5][6] The assessment of cell viability and cytotoxicity is a critical step in the preclinical evaluation of therapeutic compounds like Bosutinib. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells.[7] This document provides a detailed protocol for assessing the effect of Bosutinib methanoate on cell viability using the MTT assay.

Mechanism of Action of Bosutinib

Bosutinib functions as an ATP-competitive inhibitor of Bcr-Abl and Src family kinases.[3] In cancer cells, particularly in CML, the constitutively active Bcr-Abl kinase drives cell proliferation and survival through the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[1][8] By binding to the kinase domain of Bcr-Abl and Src, Bosutinib blocks their autophosphorylation and subsequent activation of these downstream pathways.[1] This inhibition leads to a reduction in cell proliferation and an induction of apoptosis (programmed cell death).[1][4]

Bosutinib Signaling Pathway

Data Presentation

The cytotoxic effect of Bosutinib is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%. The IC50 values for Bosutinib can vary depending on the cell line and the duration of treatment.

Table 1: IC50 Values of Bosutinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| K562 | Chronic Myelogenous Leukemia | 0.02 | Not Specified |

| KU812 | Chronic Myelogenous Leukemia | 0.005 | Not Specified |

| MEG-01 | Chronic Myelogenous Leukemia | 0.02 | Not Specified |

| IMR-32 | Neuroblastoma | 0.64 | 48 |

| NGP | Neuroblastoma | Not Specified | 48 |

| NB-19 | Neuroblastoma | Not Specified | 48 |

| CHLA-255 | Neuroblastoma | Not Specified | 48 |

| SH-SY5Y | Neuroblastoma | Not Specified | 48 |

| SK-N-AS | Neuroblastoma | 11.26 | 48 |

Data compiled from multiple sources.[5][6][8]

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

This compound

-

Cell line of interest (e.g., K562, IMR-32)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Bosutinib. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][9]

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.[7]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of Bosutinib using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the Bosutinib concentration to generate a dose-response curve and determine the IC50 value.

-